REACTION_CXSMILES
|
[F:1][B-:2]([F:5])([F:4])[F:3].[CH3:6][N:7]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[N:14]([CH3:21])[C:13]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]1=2.CN1C2C(=CC=CC=2)N(C)C2C=CC=CC1=2>CC#N>[F:1][B-:2]([F:5])([F:4])[F:3].[CH3:21][N:14]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:7]([CH3:6])[C:20]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]1=2 |f:0.1|
|
Name
|
perfluoroborate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
N,N'-dimethyl phenazine (tetrafluoroborate)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.CN1C=2C=CC=CC2N(C2=CC=CC=C12)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C=2C=CC=CC2N(C2=CC=CC=C12)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
NOBF4
|
Quantity
|
0.001 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
Further treatment and separation of the end product
|
Name
|
|
Type
|
product
|
Smiles
|
F[B-](F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C=2C=CC=CC2N(C2=CC=CC=C12)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][B-:2]([F:5])([F:4])[F:3].[CH3:6][N:7]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[N:14]([CH3:21])[C:13]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]1=2.CN1C2C(=CC=CC=2)N(C)C2C=CC=CC1=2>CC#N>[F:1][B-:2]([F:5])([F:4])[F:3].[CH3:21][N:14]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:7]([CH3:6])[C:20]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]1=2 |f:0.1|
|
Name
|
perfluoroborate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
N,N'-dimethyl phenazine (tetrafluoroborate)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.CN1C=2C=CC=CC2N(C2=CC=CC=C12)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C=2C=CC=CC2N(C2=CC=CC=C12)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
NOBF4
|
Quantity
|
0.001 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
Further treatment and separation of the end product
|
Name
|
|
Type
|
product
|
Smiles
|
F[B-](F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C=2C=CC=CC2N(C2=CC=CC=C12)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |